molecular formula C70H56BClF4NP3Ru B6354084 Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II) tetrafluoroborate CAS No. 1150112-54-1

Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II) tetrafluoroborate

Cat. No.: B6354084
CAS No.: 1150112-54-1
M. Wt: 1227.4 g/mol
InChI Key: XCERQXGLTGTHLA-UHFFFAOYSA-M
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Description

Chloro[®-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II) tetrafluoroborate is a complex organometallic compound. It features a ruthenium(II) center coordinated to a chiral ligand system composed of 2,2’-bis(diphenylphosphino)-1,1’-binaphthyl and 2-(diphenylphosphino)-1,2-diphenylethanamine. This compound is known for its catalytic properties and is used in various asymmetric synthesis reactions.

Scientific Research Applications

Chloro[®-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II) tetrafluoroborate has a wide range of scientific research applications:

    Chemistry: Used as a catalyst in asymmetric synthesis reactions, particularly in the formation of chiral molecules.

    Biology: Investigated for its potential in biological systems, including enzyme mimetics and as a probe for studying biological processes.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial properties.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic efficiency and selectivity.

Future Directions

The use of ruthenium complexes in catalysis is a vibrant field of research, with potential applications in pharmaceuticals, fine chemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro[®-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II) tetrafluoroborate typically involves the following steps:

    Ligand Preparation: The chiral ligands, 2,2’-bis(diphenylphosphino)-1,1’-binaphthyl and 2-(diphenylphosphino)-1,2-diphenylethanamine, are synthesized separately through multi-step organic synthesis.

    Complex Formation: The ligands are then reacted with a ruthenium(II) precursor, such as ruthenium(II) chloride, in the presence of a suitable base and solvent. The reaction is typically carried out under an inert atmosphere to prevent oxidation.

    Purification: The resulting complex is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Ligands: Large-scale synthesis of the chiral ligands using optimized reaction conditions to ensure high yield and purity.

    Automated Complex Formation: Use of automated reactors to combine the ligands with the ruthenium(II) precursor under controlled conditions.

    Purification and Quality Control: Advanced purification techniques and rigorous quality control measures to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Chloro[®-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II) tetrafluoroborate undergoes various types of reactions, including:

    Oxidation: The compound can participate in oxidation reactions, often facilitated by the ruthenium center.

    Reduction: It can also undergo reduction reactions, where the ruthenium center is reduced.

    Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. Reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.

    Reduction: Reducing agents such as sodium borohydride or hydrazine are used. Reactions are conducted under an inert atmosphere to prevent unwanted side reactions.

    Substitution: Ligand substitution reactions often involve the use of phosphine ligands and are carried out in solvents like toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Products may include oxidized forms of the ligands or the ruthenium center.

    Reduction: Reduced forms of the ligands or the ruthenium center.

    Substitution: New complexes with different ligand arrangements.

Comparison with Similar Compounds

Similar Compounds

  • Chloro[®-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]ruthenium(II) chloride
  • Chloro[(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II) chloride
  • Chloro[®-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][(1S,2S)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II) tetrafluoroborate

Uniqueness

Chloro[®-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II) tetrafluoroborate is unique due to its specific combination of chiral ligands, which provides high enantioselectivity in catalytic reactions. This makes it particularly valuable in the synthesis of chiral pharmaceuticals and fine chemicals.

Properties

IUPAC Name

2-diphenylphosphanyl-1,2-diphenylethanamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);chloride;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H32P2.C26H24NP.BF4.ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;27-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(23-17-9-3-10-18-23)24-19-11-4-12-20-24;2-1(3,4)5;;/h1-32H;1-20,25-26H,27H2;;1H;/q;;-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCERQXGLTGTHLA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].[Ru+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H56BClF4NP3Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1227.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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